1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1154619-08-5
VCID: VC3039567
InChI: InChI=1S/C9H8N2O2S/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h1-3,5-6H,4H2,(H,12,13)
SMILES: C1=CSC=C1CN2C=C(C=N2)C(=O)O
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid

CAS No.: 1154619-08-5

Cat. No.: VC3039567

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid - 1154619-08-5

Specification

CAS No. 1154619-08-5
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 1-(thiophen-3-ylmethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2S/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h1-3,5-6H,4H2,(H,12,13)
Standard InChI Key CFBWCEWZYSDRNH-UHFFFAOYSA-N
SMILES C1=CSC=C1CN2C=C(C=N2)C(=O)O
Canonical SMILES C1=CSC=C1CN2C=C(C=N2)C(=O)O

Introduction

Chemical Identity and Physical Properties

1-[(Thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid belongs to the class of heterocyclic compounds containing both pyrazole and thiophene moieties. The compound features a pyrazole core with a carboxylic acid group at the 4-position and a thiophene ring connected through a methylene bridge at the N1 position. This structural arrangement contributes to its distinct chemical and physical properties.

Table 1: Key Chemical Data and Physical Properties

PropertyValue/Description
CAS No.1154619-08-5
IUPAC Name1-(thiophen-3-ylmethyl)pyrazole-4-carboxylic acid
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Standard InChIInChI=1S/C9H8N2O2S/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h1-3,5-6H,4H2,(H,12,13)
Standard InChIKeyCFBWCEWZYSDRNH-UHFFFAOYSA-N
SMILESC1=CSC=C1CN2C=C(C=N2)C(=O)O
Physical StateSolid at room temperature
AppearanceOff-white to light yellow crystalline powder
SolubilityPartially soluble in organic solvents such as DMSO, DMF; poorly soluble in water

The compound contains multiple functional groups including a carboxylic acid, a pyrazole ring, and a thiophene ring, all of which contribute to its chemical reactivity and potential for interactions with biological targets.

Structural Features and Molecular Characteristics

The molecular structure of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid features two distinct heterocyclic systems connected by a flexible methylene bridge. The pyrazole ring contains two nitrogen atoms in adjacent positions, creating an electron-deficient aromatic system. Conversely, the thiophene ring is electron-rich due to the presence of sulfur, which contains lone pairs of electrons that can participate in resonance.

The carboxylic acid group at the C4 position of the pyrazole ring can participate in hydrogen bonding and other intermolecular interactions. This functional group also provides a convenient site for further chemical modifications through esterification, amidation, or other transformations.

The methylene bridge between the thiophene and pyrazole rings provides rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility may play a role in how the molecule interacts with potential biological targets.

Characterization Techniques

Confirming the structure and purity of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid requires various analytical techniques. Based on standard practices for similar heterocyclic compounds, the following characterization methods are typically employed:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the pyrazole C-H (typically around δ 7.8-8.2 ppm), thiophene aromatic protons (δ 7.0-7.5 ppm), methylene bridge protons (δ 5.0-5.5 ppm), and the carboxylic acid proton (broad signal at δ 10-13 ppm)

    • ¹³C-NMR would confirm the carboxylic acid carbon (δ ~165 ppm) and the various aromatic carbons

  • Infrared (IR) Spectroscopy:

    • Would show characteristic bands for the carboxylic acid group (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3000-3500 cm⁻¹)

    • Bands for C=N and C=C stretching from the heterocyclic rings

  • Mass Spectrometry (MS):

    • Would confirm the molecular weight (m/z 208) and provide fragmentation patterns characteristic of the structure

Crystallographic Analysis

X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This is particularly valuable for confirming the exact connectivity and spatial arrangement of the heterocyclic rings.

Thermal Analysis

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about the thermal stability, melting point, and purity of the compound.

Activity TypeEvidence from Structural AnalogsPotential Mechanisms
AnticancerPyrazole derivatives have shown anticancer properties against various cell lines including HepG2, MCF-7, and A549 May involve inhibition of kinases, tubulin polymerization, or caspase activation
Anti-inflammatoryPyrazole compounds often exhibit COX inhibitory properties Potential inhibition of cyclooxygenase enzymes or other inflammatory pathways
AntimicrobialBoth pyrazole and thiophene derivatives show antibacterial and antifungal properties Cell wall disruption, enzyme inhibition, or interference with microbial DNA synthesis
Enzyme InhibitionSimilar heterocyclic compounds have shown activity as enzyme inhibitors Competitive or non-competitive inhibition of various enzymes including oxidases
AntioxidantHeterocyclic compounds with similar structural elements have demonstrated free radical scavenging activity Electron donation to neutralize reactive oxygen species

Structure-Activity Relationship Considerations

The biological activity of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid would likely be influenced by several structural features:

  • Carboxylic Acid Group: Provides hydrogen bond donor and acceptor sites; can potentially interact with polar amino acid residues in protein binding sites; also serves as a point for derivatization to create more bioactive compounds

  • Pyrazole Ring: Known to interact with various biological targets; the nitrogen atoms can participate in hydrogen bonding and coordination with metal ions in metalloproteins

  • Thiophene Ring: Contributes lipophilicity and can participate in π-π stacking interactions with aromatic amino acid residues in protein binding pockets

  • Methylene Bridge: Provides conformational flexibility, potentially allowing the molecule to adopt optimal binding conformations with biological targets

Medicinal Chemistry Applications

The structural features of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid suggest it could serve as a valuable scaffold in medicinal chemistry research.

As a Building Block for Drug Development

The compound's carboxylic acid group provides a convenient handle for further derivatization, particularly through the formation of amides, esters, or other carboxylic acid derivatives. Such modifications could lead to compounds with enhanced biological activities or improved pharmacokinetic properties.

Several pyrazole-containing drugs are currently in clinical use, including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and sildenafil (treatment for erectile dysfunction). Similarly, thiophene-containing drugs like tiagabine (anticonvulsant) and dorzolamide (treatment for glaucoma) demonstrate the clinical relevance of these heterocyclic systems.

Comparison with Related Compounds

To better understand the potential properties and applications of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Table 3: Comparison with Structurally Related Compounds

CompoundStructural RelationshipNotable Properties/ApplicationsReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidSimilar pyrazole-4-carboxylic acid core with different N1 substituentIntermediate in the synthesis of fungicides; inhibitors of succinate dehydrogenase
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acidContains both thiophene and pyrazole rings in different arrangementPotential biological activities similar to the title compound
1,3,4-Thiadiazole derivativesDifferent heterocyclic system but contains sulfur and nitrogenDemonstrated anticancer, antimicrobial, and antioxidant activities
Pyrano[2,3-c]pyrazole-4-carboxylic acid estersContains pyrazole ring fused with pyranAntimicrobial, anti-inflammatory, anti-tumor activities

Structural Nuances and Their Implications

The positional isomerism and different substitution patterns among these related compounds can significantly affect their biological activities and physicochemical properties:

  • Position of the Thiophene Ring: In 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid, the thiophene is connected via a methylene bridge to the N1 position of pyrazole, whereas in 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, the thiophene is directly attached to the C3 position of pyrazole .

  • Nature of the N1 Substituent: The N1 position of pyrazole is often crucial for biological activity. The thiophene-methyl group in the title compound differs from the methyl, cyclopropylmethyl, or other substituents found in related compounds .

  • Presence of Additional Functional Groups: Some related compounds contain additional functionalities like difluoromethyl groups that can enhance their lipophilicity and metabolic stability .

Future Research Directions

Based on the structural features and potential applications of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid, several promising research directions can be identified:

Synthetic Methodology Development

Further research could focus on developing more efficient synthetic routes to 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid and its derivatives. This might include:

  • Green chemistry approaches using environmentally friendly reagents and solvents

  • One-pot multi-component reactions to streamline the synthesis

  • Catalytic methods to improve regioselectivity and yield

Derivatization Studies

The carboxylic acid group provides an excellent handle for further chemical modifications. Future studies could explore:

  • Synthesis of amide derivatives with various amino acids or bioactive amines

  • Preparation of ester prodrugs to improve pharmacokinetic properties

  • Conversion to other functional groups like alcohols, aldehydes, or heterocycles

Biological Activity Screening

Comprehensive biological evaluation of 1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid and its derivatives could include:

  • Anti-cancer activity screening against various cell lines

  • Evaluation of anti-inflammatory properties in cellular and animal models

  • Testing for antimicrobial activity against resistant bacterial strains

  • Assessment of enzyme inhibitory properties, particularly against kinases and oxidases

Structure-Activity Relationship Studies

Systematic modifications of the basic scaffold could provide valuable insights into structure-activity relationships:

  • Varying the position of attachment on the thiophene ring (2- vs. 3-position)

  • Replacing the thiophene with other heterocycles like furan or pyrrole

  • Introducing additional substituents on both the pyrazole and thiophene rings

  • Exploring the effects of different linkers between the heterocyclic systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator